REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([S:12](=[O:15])(=[O:14])[NH2:13])=[CH:6]2.Cl.N1C=CC=CC=1>>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([S:12](=[O:14])(=[O:15])[NH2:13])=[CH:6]2 |f:1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=C(NC2=CC1)S(N)(=O)=O
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction was cooled to 140° C.
|
Type
|
ADDITION
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Details
|
poured onto ice water (25 gm)
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Type
|
EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (3×100 ml)
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Type
|
WASH
|
Details
|
washed with water (2×50 ml), brine (2×25 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The ethyl acetate was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=C(NC2=CC1)S(N)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |